molecular formula C12H9F3N2O B1386482 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-51-9

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No. B1386482
M. Wt: 254.21 g/mol
InChI Key: YNPMQPSYJQNRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1306605-05-9 . It has a molecular weight of 290.67 . The compound is also known as 4- { [6- (trifluoromethyl)-2-pyridinyl]oxy}aniline hydrochloride .


Molecular Structure Analysis

The InChI code for “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a powder at room temperature . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPMQPSYJQNRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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